Benzyl bromide-d7
Overview
Description
Benzyl bromide-d7 is a derivative of benzyl bromide, a compound that is widely used in organic synthesis. It is a benzene ring attached to a CH2Br group, where the hydrogen atoms have been replaced by deuterium (d7 indicates seven deuterium atoms). This isotopic labeling is often used in mechanistic studies to investigate reaction pathways and kinetics due to the isotope effects that deuterium can introduce.
Synthesis Analysis
The synthesis of benzyl bromide derivatives, including those with isotopic labeling, can be achieved through various methods. One efficient approach for the synthesis of benzocyclobutenones involves the intramolecular acylation of aryl bromides via C-H functionalization, which demonstrates a high functional group tolerance and allows for diverse substitution patterns from simple precursors . Another method for preparing benzylic bromides is described, although the specific details are not provided in the abstract .
Molecular Structure Analysis
The molecular structure of benzyl bromide and its derivatives has been studied using electron diffraction, revealing details about the bond lengths and conformational models. For example, the C-Br bond lengthens in systems with a CH2Br group compared to those with a CH2X group (X being a different halogen), and the molecular geometry can be approximated with different conformational models based on the rotation around the C-C bond .
Chemical Reactions Analysis
Benzyl bromide is a selective alkylator of sulfur nucleophiles, such as methionine and cysteine, and has been shown to inactivate enzymes like fumarase by alkylation of methionine residues . The reactivity of benzyl bromides with various nucleophiles has been studied, showing that the rate constants and isotope effects vary with the substituents on the aromatic ring, indicating changes in the transition-state structure . Additionally, benzyl bromides can be activated via single-electron-transfer (SET) processes for radical reactions, such as the carbene-catalyzed reductive coupling with ketones or imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl bromides are influenced by their molecular structure and the nature of their substituents. For instance, the one-electron cleavage of benzylic bromides at palladium and palladized cathodes has been studied, showing that benzyl radicals can be generated and immobilized onto solid interfaces . The physicochemical properties of benzyl bromide derivatives can also be investigated through spectroscopic methods such as UV/Vis absorption spectroscopy and cyclic voltammetry, as demonstrated by the study of benzo-fused double carbohelicene, a related compound .
Scientific Research Applications
Carbene-catalyzed Reductive Coupling
Benzyl bromides, including derivatives like benzyl bromide-d7, are pivotal in organic synthesis, acting primarily as electrophiles in nucleophilic substitution reactions. They can be activated via a single-electron-transfer process for radical reactions. A significant advancement in this area is the carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines, highlighting a novel reaction mode under mild conditions. This process enables the direct coupling of two initially electrophilic carbons, marking a formal polarity inversion of benzyl bromide (Li et al., 2016).
Electrocatalytic Reduction
The electrocatalytic reduction of benzyl bromides at palladium and palladized cathodes has been explored for the generation and immobilization of benzyl radicals on solid interfaces. This process utilizes a one-electron scission of the C-Br bond, demonstrating a method for in situ radical generation and addition onto unsaturated organic systems. Such methodologies offer a pathway for the direct functionalization of materials with benzyl units (Jouikov & Simonet, 2010).
Fluorescent Labeling of Proteins
Benzyl bromide derivatives have been utilized for the selective fluorescent labeling of selenomethionine residues in proteins. This approach, using a novel labeling reagent synthesized from benzyl bromide, provides a method for rapid and efficient site-specific protein modification, beneficial for biochemical studies involving protein structure and function analysis (Lang et al., 2006).
Photocatalytic Oxidative Bromination
In green chemistry, the photocatalytic oxidative bromination of aromatic compounds using benzyl bromide derivatives represents a safer alternative to traditional methods. This technique, especially when performed in microchannel reactors, mitigates explosion risks associated with batch processes, offering a sustainable pathway for benzyl bromide synthesis and application in organic transformations (Liu et al., 2022).
Continuous Flow Bromination
The development of continuous flow protocols for the bromination of benzylic compounds showcases the integration of green chemistry principles into synthetic methodologies. Using N-bromosuccinimide and photochemical activation, this method avoids hazardous solvents and enables the scaling of reactions, demonstrating the versatility and efficiency of benzyl bromide derivatives in organic synthesis (Cantillo et al., 2014).
Mechanism of Action
Target of Action
Benzyl bromide-d7 is a deuterated version of the parent API, benzyl bromide . The molecule consists of a benzene ring substituted with a bromomethyl group . It is primarily used as a reagent for introducing benzyl groups . The primary targets of Benzyl bromide-d7 are organic compounds that can react with the benzyl group.
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group (in this case, the benzyl group) is transferred from the benzyl bromide-d7 molecule to the target molecule. This results in the formation of a new covalent bond and the modification of the target molecule.
Biochemical Pathways
Benzyl bromide-d7 is involved in various biochemical pathways, particularly those involving the introduction of benzyl groups . For instance, it has been used in the phosphine-catalysed intermolecular cyclopropanation reaction between benzyl bromides and activated alkenes . This reaction leads to the formation of densely functionalized cyclopropane derivatives .
Result of Action
The primary result of the action of Benzyl bromide-d7 is the introduction of benzyl groups into target molecules . This can significantly alter the properties of the target molecule, potentially modifying its reactivity, polarity, and interactions with other molecules. In the context of organic synthesis, this can be used to create a wide variety of complex organic compounds.
Safety and Hazards
Benzyl bromide-d7 is classified as a flammable liquid (Category 4), acute toxicity, oral (Category 4), skin corrosion (Category 1B), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-XZJKGWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480953 | |
Record name | Benzyl bromide-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35656-93-0 | |
Record name | Benzyl bromide-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35656-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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